molecular formula C13H8Cl2N2O2S2 B2408259 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-75-2

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2408259
CAS No.: 476626-75-2
M. Wt: 359.24
InChI Key: APPCUBGBFIQXLC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

The primary target of the compound 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the gluconeogenesis pathway.

Biochemical Pathways

The compound is likely to affect the gluconeogenesis pathway due to its interaction with Fructose-1,6-bisphosphatase 1 . This could lead to downstream effects on glucose metabolism.

Result of Action

Given its target, it may influence glucose metabolism by modulating the activity of Fructose-1,6-bisphosphatase 1 . .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzothiazole and thiophene rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCUBGBFIQXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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